2,2',3,5,5'-Pentachlorobiphényle

Vue d'ensemble

Description

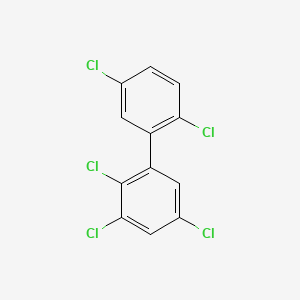

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .

Molecular Structure Analysis

The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .Physical And Chemical Properties Analysis

2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .Applications De Recherche Scientifique

Études de neurotoxicité développementale

Le 2,2',3,5',6-pentachlorobiphényle (PCB-95) a été montré comme étant un neurotoxique du développement (DNT) ciblant le cerveau en développement . Dans des études impliquant des embryons de poissons zèbres, l'exposition au PCB-95 a entraîné une réduction dose-dépendante de la taille du cerveau et une augmentation de la mort cellulaire cérébrale . Ceci suggère que le PCB-95 peut présenter des risques associés à l'enrichissement énantiosélectif dans l'environnement .

Études sur la monooxygénase du cytochrome P450

Des recherches ont été menées pour déterminer la monooxygénase du cytochrome P450 humain responsable de l'oxydation énantiosélective du PCB-95 . L'étude a révélé que le CYP2A6 oxyde de préférence l'énantiomère aS-PCB 95 de manière énantiosélective . Cette découverte peut aider à comprendre les mécanismes d'accumulation du PCB-95 dans le corps humain.

Contamination environnementale et toxicologie

Le PCB-95 est un congénère de PCB chiral pertinent sur le plan environnemental . Des études sur sa contamination environnementale et sa toxicologie sont cruciales pour comprendre son impact sur la santé humaine et environnementale.

Études sur l'accumulation dans les tissus cérébraux

Les PCB, y compris le PCB-95, sont des composés hautement lipophiles et peuvent traverser la barrière hémato-encéphalique et pénétrer dans le cerveau . Des PCB dans les tissus cérébraux ont été documentés dans les cerveaux humains ainsi que dans les cerveaux d'animaux de laboratoire après exposition .

Études de viabilité cellulaire

Le PCB-95 a été utilisé dans des études de viabilité cellulaire . La quantité de formazan produite dans les cellules, qui est positivement corrélée à la viabilité cellulaire, peut être influencée par le PCB-95 .

Mécanisme D'action

Target of Action

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB95, primarily targets the thyroid cells and the developing brain . It has been shown to interfere with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

PCB95 interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It also acts as a developmental neurotoxicant (DNT) , causing dose-dependent reduction of brain sizes and increased brain cell death .

Biochemical Pathways

PCB95 affects multiple biochemical pathways. It increases the expression of protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . It also upregulates the expression of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . These changes in gene expression lead to alterations in the associated biochemical pathways, resulting in thyroid dysfunction and neurotoxicity.

Pharmacokinetics

The pharmacokinetics of PCB95 is characterized by its lipophilic nature , allowing it to cross the blood-brain barrier and enter the brain . .

Result of Action

The action of PCB95 results in thyroid cell dysfunction and neurotoxicity . In thyroid cells, it inhibits cell viability in a concentration- and time-dependent manner . In the developing brain, it causes a dose-dependent reduction in brain sizes and increased brain cell death .

Action Environment

PCB95 is an environmentally relevant pollutant. Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found in eggs in China, indicating its ability to bioaccumulate in the environment . Moreover, its enantiomers have shown different toxic effects, suggesting that the enantioselective enrichment of PCB95 in the environment may confer risks .

Safety and Hazards

Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .

Orientations Futures

Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .

Analyse Biochimique

Biochemical Properties

2,2’,3,5,5’-Pentachlorobiphenyl is known to interact with various biomolecules. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .

Cellular Effects

2,2’,3,5,5’-Pentachlorobiphenyl has been shown to have significant effects on cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering gene expression levels .

Molecular Mechanism

The molecular mechanism of 2,2’,3,5,5’-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to increase the protein or mRNA levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS protein and mRNA .

Temporal Effects in Laboratory Settings

It has been observed that relatively higher concentrations of this compound can inhibit cell viability in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,3,5,5’-Pentachlorobiphenyl vary with different dosages. For instance, in zebrafish embryos exposed to racemates and enantiomers of PCB95, results indicated a dose-dependent reduction of brain sizes with increased brain cell death .

Metabolic Pathways

2,2’,3,5,5’-Pentachlorobiphenyl is involved in various metabolic pathways. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that this compound can accumulate in adipose tissue, serum, and milk in mammals .

Subcellular Localization

It has been suggested that this compound can cross the blood-brain barrier and enter the brain .

Propriétés

IUPAC Name |

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBRZBVCDKPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073537 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-61-3 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

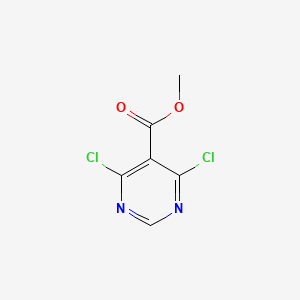

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)